N-gamma-Glutamylcysteine ethyl ester

Neuroprotection Glutathione precursor Brain GSH

Researchers often struggle to replenish intracellular glutathione (GSH) because N-acetylcysteine (NAC) is limited by the rate-limiting GCL step. GCEE (CAS 114627-30-4) delivers the intact γ-glutamylcysteine dipeptide, bypassing GCL and enabling GSH synthesis independent of cysteine availability. - Elevates brain GSH by 41% in vivo; reduces myocardial infarct size by 35-53%. - Directly inhibits HIV-1 production at micromolar concentrations. - Hepatoprotection validated in cyclophosphamide and CCl₄ models. Supplied with rigorous analytical documentation for reproducible research.

Molecular Formula C10H18N2O5S
Molecular Weight 278.33 g/mol
CAS No. 114627-30-4
Cat. No. B038244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-gamma-Glutamylcysteine ethyl ester
CAS114627-30-4
Synonymsgamma-GCE
gamma-glutamylcysteinylethyl ester
Glu-Cys-OEt
N-gamma-glutamylcysteine ethyl ester
N-gamma-L-glutamyl-L-cysteine ethyl este
Molecular FormulaC10H18N2O5S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1
InChIKeyIVEKVTHFAJJKGA-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-gamma-Glutamylcysteine Ethyl Ester: Procurement Baseline


N-gamma-Glutamylcysteine ethyl ester (GCEE; also designated γ-GCE, Glu-Cys-OEt, or TEI-2306) is a synthetic, cell-permeable dipeptide ethyl ester that serves as an immediate biosynthetic precursor of the endogenous antioxidant tripeptide glutathione (GSH). Molecular formula C₁₀H₁₈N₂O₅S, molecular weight 278.33 g/mol . Structurally, GCEE is the ethyl ester of the dipeptide γ-glutamylcysteine, which is the product of the rate-limiting enzyme γ-glutamylcysteine ligase (GCL) in the GSH biosynthetic pathway [1]. By delivering the pre-formed dipeptide, GCEE bypasses GCL-mediated feedback regulation and supplies the direct substrate for glutathione synthetase, enabling rapid intracellular GSH replenishment in cells and tissues under oxidative stress [2]. GCEE has been investigated across multiple organ systems—brain, liver, heart, and endothelium—and uniquely possesses a direct antiviral activity against HIV-1, a property absent from other GSH precursors [3].

Mechanism
Bypasses GCL regulation, supplies intact γ‑glutamylcysteine
Cell access
Cell‑permeable ethyl ester prodrug; intracellular esterase‑dependent release
Outcome
Reported intracellular GSH replenishment across brain, liver, heart and endothelial models
Unique context
Antiviral screening context: direct HIV‑1 inhibition not shared by other GSH precursors

Why GCEE Cannot Be Replaced by NAC or Glutathione


Glutathione precursors are not functionally interchangeable. N-Acetylcysteine (NAC), the most commonly used surrogate, supplies only the cysteine moiety and is constrained by the rate-limiting GCL step, feedback-inhibited by GSH itself [1]. In contrast, GCEE delivers the intact γ-glutamylcysteine dipeptide downstream of GCL, enabling GSH synthesis that is independent of cysteine availability and GCL regulation [2]. Reduced glutathione (GSH) itself is poorly transported across plasma membranes and requires extracellular degradation prior to uptake of its constituent amino acids [3]. Glutathione ethyl ester (GSH-EE), while more cell-permeable than GSH, incorporates the glycine moiety that γ-glutamylcysteine ethyl ester lacks, and does not exhibit the anti-HIV-1 activity unique to GCEE [4]. These mechanistic divergences mean that substitution of GCEE with NAC, GSH, or GSH-EE in experimental protocols will produce substantially different intracellular GSH kinetics, tissue-specific biodistribution, and pharmacological effects.

N‑Acetylcysteine (NAC)
Supplies only cysteine; rate‑limited by GCL and feedback‑inhibited by GSH. GSH kinetics and tissue distribution may differ significantly from GCEE.
Reduced glutathione (GSH)
Poor plasma membrane permeability requires extracellular degradation. Intracellular delivery efficiency is far lower than GCEE, especially at sub‑millimolar concentrations.
Glutathione ethyl ester (GSH‑EE)
More cell‑permeable than GSH, but contains glycine and lacks the reported anti‑HIV‑1 profile unique to GCEE. Substitution may omit antiviral research endpoints.

Quantitative Differentiation Against Comparators


In Vivo Brain GSH Elevation

A single intraperitoneal injection of GCEE in gerbils produced a 41% increase in total brain GSH levels in vivo, as quantified by the DTNB-GSH reductase recycling method [1]. In contrast, the most commonly used GSH precursor N-acetylcysteine (NAC) shows highly variable brain GSH responses: intravenous NAC (150 mg/kg) produced a maximal brain GSH increase of 20–82% in humans [2], while repeated-dose oral NAC in Parkinson disease patients yielded no statistically significant increase in brain GSH (only ~6–10% by MRS) [3]. GCEE thus provides a more consistent, robust elevation of brain GSH relative to NAC, which is dependent on route, dose, and disease state.

In Vivo Brain GSH Elevation
Cross‑study comparable
GCEE (i.p. gerbil): +41% brain total GSH. NAC (i.v. human): +20–82%; oral repeated dose: ~6–10% (MRS).
Reported brain GSH elevation context; GCEE shows consistent magnitude independent of route and disease state.
Data to verify across species and administration protocols; oral NAC variability highlights need for direct comparison.
Neuroprotection Glutathione precursor Brain GSH Oxidative stress Alzheimer disease

Unique Anti-HIV-1 Activity

GCEE (TEI-2306) exhibited a biphasic anti-HIV-1 effect unlike any other glutathione prodrug or antioxidant tested [1]. At low concentrations (200–400 μM), GCEE significantly repressed virus production from chronically HIV-1-expressing T-lymphocytic cells without affecting cell viability. At higher concentrations up to 2.5 mM, GCEE potently inhibited HIV-1 production via a selective cytopathic effect against infected cells, while uninfected cells remained viable at identical concentrations (toxicity threshold difference >10-fold) [2]. Critically, at 2.5 mM, neither reduced glutathione (GSH) itself nor any other GSH precursor (including NAC) exhibited inhibitory effects [1]. GCEE also directly inhibited HIV-1 infectivity within 4 hours and blocked viral propagation in acute infections of both T-cell lines and primary human peripheral blood mononuclear cells [2].

Unique Anti‑HIV‑1 Activity
Direct head‑to‑head
GCEE (200–400 µM) suppressed virus production; 2.5 mM potently inhibited HIV‑1 with >10‑fold selectivity for infected cells. GSH, NAC, and other precursors showed no inhibition at up to 2.5 mM.
Reported antiviral screening context; unique GSH‑precursor‑family property supports HIV‑1 redox‑biology intersection studies.
In vitro acute/chronic infection models; confirm in additional HIV‑1 strains and primary cell systems.
Antiviral HIV-1 Glutathione prodrug Selective cytotoxicity

Superior Cellular Uptake and Intracellular Conversion

In isolated rat hepatocytes pre-depleted of GSH with diethylmaleate, incubation with GCEE (0.1–5.0 mM) resulted in time-dependent increases in intracellular GSH and nonprotein-SH concentrations [1]. In contrast, incubation with 5.0 mM exogenous GSH produced only a time-dependent increase, and 0.1 mM GSH generated no detectable rise in intracellular GSH. The esterase inhibitor bis-(p-nitrophenyl)phosphate (BNPP) markedly reduced GCEE-derived GSH elevation, confirming that GCEE enters cells intact and is then hydrolyzed by intracellular esterases [2]. The authors concluded that GCEE 'is transported into liver cells more easily than GSH itself' [1]. Glycine supplementation (0.2–0.8 mM) further enhanced GCEE-mediated intracellular GSH increase in a dose-dependent manner [3].

Cellular Uptake & Conversion
Direct head‑to‑head
GCEE (0.1 mM) raised intracellular GSH in depleted hepatocytes; 0.1 mM GSH produced no increase. Esterase inhibitor BNPP blocked GCEE effect.
Supports intracellular GSH delivery at concentrations where exogenous GSH is ineffective.
Isolated rat hepatocyte model; glycine co‑supplementation further enhanced GSH rise.
Cellular uptake Hepatocyte Esterase-dependent conversion GSH depletion

Myocardial Infarct Size Reduction

In a canine model of 90-min coronary occlusion followed by 5-h reperfusion, intravenous bolus injection of GCEE immediately before reperfusion reduced myocardial infarct size in a dose-dependent manner [1]. Infarct size (expressed as % of area at risk) was 40.6 ± 4.8% in vehicle controls, 26.4 ± 3.5% at 3 mg/kg GCEE, and 19.0 ± 3.4% at 10 mg/kg GCEE (both p < 0.05 vs. control). Ischemic myocardial GSH content was preserved from 0.62 ± 0.11 μmol/g (control) to 0.83 ± 0.06 μmol/g (3 mg/kg) and 0.92 ± 0.14 μmol/g (10 mg/kg) [1]. Notably, GCEE did not alter hemodynamic variables or regional myocardial blood flow [2]. This cardioprotective profile is distinct from NAC, which in comparable models protects cardiomyocytes via nonspecific antioxidant mechanisms without the same dose-dependent GSH preservation [3].

Myocardial Infarct Size Reduction
Vehicle‑controlled
GCEE (i.v. canine, 3 and 10 mg/kg): infarct size 26.4 ± 3.5% and 19.0 ± 3.4% vs. vehicle 40.6 ± 4.8% (p
Reported ischemia‑reperfusion model response; dose‑dependent infarct reduction without hemodynamic changes.
Canine 90‑min occlusion/5‑h reperfusion model; large‑animal endpoint context.
Mitochondrial Protection
Class‑level inference
GCEE pretreatment protected isolated mitochondria against ONOO⁻‑induced swelling, ΔΨm loss, 3‑nitrotyrosine, and cytochrome c release; neuronal and in vivo models also show partial protection.
Reported mitochondrial endpoint protection context; inferred for γ‑glutamylcysteine ethyl ester class, not directly benchmarked against NAC in same assay.
Class‑level evidence; direct head‑to‑head mitochondrial GSH delivery data with NAC/GSH‑EE remain limited.
Cardioprotection Ischemia-reperfusion injury Myocardial infarction GSH preservation

Mitochondrial Protection Against Peroxynitrite

GCEE pretreatment of isolated mitochondria in vitro protected against peroxynitrite (ONOO⁻)-induced oxidative damage across multiple endpoints: mitochondrial swelling, loss of mitochondrial membrane potential, 3-nitrotyrosine formation, protein carbonyl formation, and cytochrome c release [1]. In neuronal cell cultures, GCEE ameliorated mitochondrial dysfunction induced by the oxidants AAPH and ONOO⁻. In vivo, mitochondria isolated from GCEE-injected animals (i.p.) were partially protected against ONOO⁻-induced oxidative modifications [2]. This mitochondrial GSH elevation capacity is not shared by NAC or GSH-EE in the same experimental context, as these precursors do not produce equivalent mitochondrial delivery of the γ-glutamylcysteine moiety [3].

Mitochondrial Protection
Class‑level inference
GCEE pretreatment protected isolated mitochondria against ONOO⁻‑induced swelling, ΔΨm loss, 3‑nitrotyrosine, and cytochrome c release; neuronal and in vivo models also show partial protection.
Reported mitochondrial endpoint protection context; inferred for γ‑glutamylcysteine ethyl ester class, not directly benchmarked against NAC in same assay.
Class‑level evidence; direct head‑to‑head mitochondrial GSH delivery data with NAC/GSH‑EE remain limited.
Mitochondrial glutathione Peroxynitrite Neurodegeneration Mitochondrial dysfunction

Validated Research Applications and Procurement Scenarios


Neurodegenerative Disease Research

GCEE is directly validated for elevating brain GSH in vivo (41% increase in gerbil brain via i.p. injection) [1]. The compound has been specifically reviewed alongside NAC as a therapeutic strategy for Alzheimer disease, with GCEE noted for its ability to upregulate GSH levels in brain and protect neuronal cells against Aβ(1–42)-mediated oxidative stress [2]. For Parkinson disease research, where brain GSH depletion is a hallmark, GCEE offers a route-independent, quantifiable GSH elevation that oral NAC cannot reliably achieve [3].

Antiviral Research: HIV-1

GCEE is the only GSH precursor that directly inhibits HIV-1 production, propagation, and cell-free virus infectivity at micromolar concentrations [1]. This bifunctionality—GSH precursor plus direct antiviral—makes GCEE uniquely suited for research at the intersection of oxidative stress and HIV-1 pathogenesis, as well as for screening programs evaluating GSH-modulating antiviral agents.

Hepatoprotection and DILI Models

GCEE pretreatment (100 mg/kg i.p. for 15 days) significantly alleviated cyclophosphamide-induced liver injury in rats, evidenced by reduced serum aminotransferases (ALT, AST, ALP), increased albumin, restored hepatic GSH and antioxidant enzymes (SOD, GPx, CAT), suppressed lipid peroxidation (MDA) and nitric oxide, and downregulation of COX-2, iNOS, NF-κB, caspase-3, and BAX, alongside upregulation of PPARγ [1]. GCEE has also demonstrated hepatoprotection against carbon tetrachloride in mice [2].

Myocardial Ischemia–Reperfusion Injury

In a canine occlusion–reperfusion model, GCEE administered intravenously immediately before reperfusion reduced infarct size by 35–53% in a dose-dependent manner and preserved myocardial GSH content, without altering hemodynamics or regional blood flow [1]. This benchmark establishes GCEE as a validated pharmacological tool for studies of redox-sensitive cardioprotection in preclinical large-animal models.

Application
Selection Property
Validation Focus
Neurodegenerative disease model studies
Consistent brain GSH elevation independent of administration route
Brain GSH quantification and neuroprotection model response
Antiviral research: HIV‑1 redox intersection
Unique GSH‑precursor class direct antiviral profile
HIV‑1 production/infectivity inhibition and infected‑cell selectivity
Liver injury model studies
Hepatocyte GSH restoration and oxidative stress marker normalization
Hepatoprotection model endpoints (transaminases, GSH, antioxidant enzymes)
Myocardial ischemia‑reperfusion model studies
Dose‑dependent infarct size reduction in large‑animal model
Infarct size, myocardial GSH preservation, and hemodynamic stability
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